(3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)(5-bromopyridin-3-yl)methanone
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Overview
Description
(3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)(5-bromopyridin-3-yl)methanone is a useful research compound. Its molecular formula is C12H12BrN5O and its molecular weight is 322.166. The purity is usually 95%.
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Scientific Research Applications
Antioxidant Properties
Studies have demonstrated the synthesis and antioxidant properties of compounds containing elements like bromophenols, showcasing effective antioxidant power. Compounds with phenolic rings and multiple phenolic hydroxyl groups were identified as potent antioxidants and radical scavengers, indicating potential applications in combating oxidative stress (Çetinkaya, Göçer, Menzek, & Gülçin, 2012; Balaydın, Gülçin, Menzek, Göksu, & Şahin, 2010).
Antibacterial Activity
Novel compounds synthesized from triazole analogues have been evaluated for their antibacterial activity against human pathogenic bacteria, with some showing significant inhibition of bacterial growth. This suggests their potential as templates for developing new antibacterial agents (Nagaraj, Srinivas, & Rao, 2018).
Catalytic Applications
A study on the synthesis of a tris(triazolyl)methanol-Cu(I) complex highlighted its use as a highly active catalyst for Huisgen 1,3-dipolar cycloadditions, demonstrating low catalyst loadings and compatibility with free amino groups, which indicates its utility in various synthetic applications (Ozcubukcu, Ozkal, Jimeno, & Pericàs, 2009).
Anticancer Activity
Research into the design, synthesis, and evaluation of aziridine-1,2,3-triazole hybrid derivatives for anticancer activity has yielded compounds with high efficiency against human leukemia and hepatoma cells. This highlights the potential for developing new anticancer drugs from similar compounds (Dong, Wu, & Gao, 2017).
Mechanism of Action
Target of Action
Compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors .
Mode of Action
It is known that 1,2,4-triazoles, a family to which this compound belongs, have the ability to accept and transfer acyl groups in synthetic reactions . This suggests that the compound could potentially interact with its targets by transferring acyl groups, thereby altering the function of the target molecules.
Biochemical Pathways
Compounds with similar structures have been found to affect a broad range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound could potentially affect multiple biochemical pathways.
Pharmacokinetics
The compound’s predicted properties such as melting point, boiling point, and density could potentially influence its bioavailability.
Result of Action
Given the broad range of biological activities associated with similar compounds , it is plausible that the compound could have diverse molecular and cellular effects.
Biochemical Analysis
Biochemical Properties
It is known that 1,2,4-triazoles, the family to which this compound belongs, have the ability to accept and transfer acyl groups in synthetic reactions, making them useful catalysts for the synthesis of esters .
Molecular Mechanism
It is known that 1,2,4-triazoles can act as ligands for transition metals to create coordination complexes
Properties
IUPAC Name |
(5-bromopyridin-3-yl)-[3-(1,2,4-triazol-1-ylmethyl)azetidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrN5O/c13-11-1-10(2-14-3-11)12(19)17-4-9(5-17)6-18-8-15-7-16-18/h1-3,7-9H,4-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKRDSXTZHNMSOH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC(=CN=C2)Br)CN3C=NC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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